Asymmetric Alkynylation: Chiral 11-Substituted Derivatives
10,11-Dihydrodibenzo[b,f][1,4]oxazepine serves as a cyclic imine substrate for asymmetric alkynylation to yield optically active 11-substituted derivatives. This catalytic system achieves enantiomeric excesses of 63–99% ee for the target derivatives, enabling the synthesis of chiral molecules containing a carbon-carbon triple bond [1]. The corresponding 11-oxo analog (dibenzo[b,f][1,4]oxazepin-11(10H)-one, CAS 3158-85-8) lacks the imine functionality required for this reaction and thus cannot participate in this transformation.
| Evidence Dimension | Enantioselectivity in asymmetric alkynylation |
|---|---|
| Target Compound Data | 63–99% ee for 11-alkynyl derivatives |
| Comparator Or Baseline | Dibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS 3158-85-8): unreactive; no imine present for alkynylation |
| Quantified Difference | Target compound enables access to chiral derivatives; comparator is inert under identical conditions |
| Conditions | Ag(I) catalyst with chiral phosphoric acid; arylacetylenes, conjugated enynes, or terminal 1,3-diynes as substrates |
Why This Matters
This differentiates the target compound as a privileged chiral building block for enantioselective synthesis, whereas the 11-oxo analog is limited to achiral transformations or requires different functionalization strategies.
- [1] Ren YY, et al. Asymmetric alkynylation of seven-membered cyclic imines by combining chiral phosphoric acids and Ag(I) catalysts: synthesis of 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. J Org Chem. 2014;79(23):11759-67. View Source
